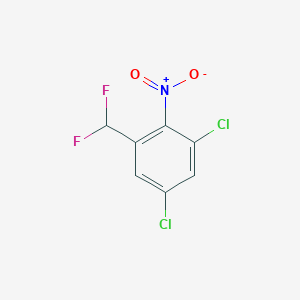

3,5-Dichloro-2-nitrobenzodifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-(difluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTLBUPRUCNWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2 Nitrobenzodifluoride and Analogous Difluorinated Nitrochlorobenzenes

Historical Overview of Preparative Routes for Halogenated Nitroaromatics

The preparation of halogenated nitroaromatics is rooted in foundational reactions of organic chemistry. nih.gov Historically, the introduction of a nitro group onto an aromatic ring, known as nitration, has been achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.govwikipedia.orgmasterorganicchemistry.com This "mixed acid" generates the highly reactive nitronium ion (NO2+), which then attacks the electron-rich benzene (B151609) ring in an electrophilic aromatic substitution (EAS) reaction. nih.govmasterorganicchemistry.comchemguide.co.uk

The sequence of nitration and halogenation is critical. For instance, nitrating benzene first makes the ring much less reactive to subsequent electrophilic substitution and directs incoming groups to the meta position. masterorganicchemistry.comsavemyexams.com Conversely, halogenating first installs an ortho, para-directing, albeit deactivating, group. libretexts.org

Another cornerstone in the synthesis of these compounds is nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly effective when strong electron-withdrawing groups, such as a nitro group, are present on the aromatic ring, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.netmsu.edu This allows for the displacement of a leaving group, often a halide, by a nucleophile.

Strategic Design of Precursors for 3,5-Dichloro-2-nitrobenzodifluoride Synthesis

The successful synthesis of a polysubstituted benzene derivative hinges on the strategic selection of starting materials and the sequence of reactions. libretexts.orgkhanacademy.org The electronic properties of the substituents play a pivotal role in directing the position of subsequent functional groups. libretexts.org

Halogenated benzenes are common precursors in the synthesis of more complex aromatic compounds. msu.edu Halogens are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution reactions. libretexts.org This dual nature means that while the reaction rate is slower compared to benzene, the incoming electrophile will be directed to the positions ortho and para to the halogen. libretexts.org

For a target molecule like this compound, a potential starting material could be a difluorobenzene or a dichlorobenzene. For example, the nitration of 1,4-dichlorobenzene (B42874) yields 2,5-dichloronitrobenzene. chemicalbook.com Similarly, the nitration of 1,2-dichlorobenzene (B45396) produces a mixture of 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene. chemicalbook.com The directing effects of multiple halogens must be considered, where their influences can either reinforce or oppose each other. pressbooks.publibretexts.orglibretexts.org

Nitro-substituted benzenes are versatile intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. savemyexams.comlibretexts.org This property is exploited in multi-step syntheses to control the regiochemistry of substitution. khanacademy.orgyoutube.com For instance, nitrating an acyl-substituted benzene, which is a meta-director, will place the nitro group at the meta position relative to the acyl group. khanacademy.org

Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. msu.edu This activation is crucial for introducing nucleophiles, including halides, onto an already substituted ring. For example, 1,5-dichloro-2,4-dinitrobenzene can serve as a precursor for further functionalization through nucleophilic substitution. rsc.org The selective reduction of a nitro group to an amine also provides a pathway to a new range of functionalizations. acs.orgkhanacademy.org

Direct Synthetic Approaches to this compound

Direct synthetic routes to heavily substituted aromatics like this compound involve the careful orchestration of electrophilic and nucleophilic substitution reactions.

A plausible approach to synthesizing a compound like this compound is the electrophilic nitration of a corresponding difluorinated dichlorobenzene. When multiple substituents are present on a benzene ring, their combined directing effects determine the position of the incoming electrophile. pressbooks.publibretexts.org

In a hypothetical scenario starting with 1,3-dichloro-4,6-difluorobenzene, all four halogen substituents are ortho, para-directors. The positions ortho to both chlorines and para to one of the fluorines (C2) would be a highly probable site for nitration. The directing effects of the two chlorine atoms and the two fluorine atoms would reinforce each other, guiding the nitro group to the C2 position. However, steric hindrance between the two chlorine atoms might make substitution at the position between them less favorable. pressbooks.pub

An alternative precursor, 2,4-difluoronitrobenzene (B147775), can be sulfonated to produce 2,4-difluoro-5-nitrobenzenesulfonic acid, demonstrating how existing substituents guide further functionalization. sigmaaldrich.com

Nucleophilic aromatic substitution provides a powerful tool for introducing or exchanging halogen atoms on an activated aromatic ring. The presence of a nitro group is key to facilitating this reaction.

For a closely related compound, 3,5-dichloro-2,4-difluoro-nitrobenzene, a documented synthesis involves the reaction of 2,3,4,5-tetrachloro-nitrobenzene with an alkali metal fluoride (B91410) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com In this SNAr reaction, two chlorine atoms are substituted by fluorine atoms. The nitro group at C1 activates the ring, facilitating the displacement of the chlorine atoms at the ortho (C2) and para (C4) positions. Subsequent chlorination can then install the final chlorine atom.

Another strategy could involve starting with a dinitro compound. For example, the synthesis of energetic materials has utilized 1,5-dichloro-2,4-dinitrobenzene as a starting point for nucleophilic substitution reactions. rsc.org

Chlorination and Fluorination Methodologies

The synthesis of difluorinated nitrochlorobenzenes, including the target compound this compound, often relies on the strategic chlorination and fluorination of suitable precursors. The choice of starting material, such as 2,4-difluoronitrobenzene or 2,4-dichlorobenzotrifluoride (B41404), dictates the subsequent synthetic route.

One prominent method involves the direct chlorination of 2,4-difluoronitrobenzene. This process can yield 3,5-dichloro-2,4-difluoronitrobenzene, a closely related compound. The reaction is typically carried out under a chlorine atmosphere at elevated temperatures, for instance, between 160°C and 195°C, to facilitate the substitution. google.com

Conversely, starting from a chlorinated backbone, fluorination presents another major pathway. The halogen exchange (Halex) reaction is a cornerstone of this approach, where chlorine atoms are substituted by fluorine atoms using a fluoride salt. For example, the fluorination of polychloronitrobenzenes, such as 2,3,4-trichloronitrobenzene (B101362) or 2,3,4,5-tetrachloronitrobenzene (B166551), can be employed. google.com In these reactions, activated chlorine atoms, particularly those ortho and para to the electron-withdrawing nitro group, are replaced by fluorine. The reaction of 2,4-dichloronitrobenzene (B57281) with potassium fluoride is a well-established method for producing 2,4-difluoronitrobenzene. google.com Similarly, 3,4-dichloronitrobenzene can be fluorinated to yield 3-chloro-4-fluoronitrobenzene (B104753) as the primary product. google.com The reactivity of the chlorine atoms is significantly influenced by their position relative to the nitro group, with the ortho position generally being more susceptible to nucleophilic attack than the para position due to a stronger inductive effect. researchgate.net

The use of 2,4-dichlorobenzotrifluoride as a starting material introduces a different sequence of functional group installations. This compound can undergo nitration to introduce the nitro group, followed by potential further halogenation steps to arrive at the desired substitution pattern. google.comsigmaaldrich.comchemicalbook.com

Multi-Step Synthesis and Convergent/Divergent Approaches

The construction of complex molecules like this compound often necessitates multi-step synthetic sequences, which can be designed in a linear, convergent, or divergent fashion.

Sequential Introduction of Halogen and Nitro Functionalities

A common strategy involves the sequential introduction of the required functional groups onto a simpler aromatic ring. For instance, a synthetic route can commence with the nitration of a dichlorobenzene derivative or the chlorination of a nitrated benzene compound. The synthesis of chloronitrobenzene isomers, for example, can be achieved through the nitration of chlorobenzene, which typically yields a mixture of 2-chloronitrobenzene and 4-chloronitrobenzene. nih.gov

A documented synthesis for 3,5-dichloro-2,4-difluoronitrobenzene starts from 1,2,3,4-tetrachlorobenzene. This precursor undergoes nitration, followed by a fluorination step to replace specific chlorine atoms with fluorine, and subsequently, a reduction of the nitro group may be performed for further derivatization. google.com Another pathway involves a two-step nitration of 2,4-dichlorobenzotrifluoride to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.com These examples highlight the deliberate, step-wise construction of the target molecule's substitution pattern.

Derivatization from Readily Available Halogenated Nitrobenzene (B124822) Intermediates

Similarly, 3,4-dichloronitrobenzene serves as a precursor that can be fluorinated to 3-chloro-4-fluoronitrobenzene. google.com These monofluorinated intermediates are valuable for synthesizing various fluorinated aromatic compounds. The selective nature of these reactions, where one halogen is replaced while others remain, is crucial for building the desired molecular architecture. The synthesis of various fluoroanilines often begins with such fluorinated and chlorinated nitrobenzenes, which are then subjected to reduction of the nitro group. googleapis.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound and related compounds is critically dependent on the careful control of reaction parameters.

Influence of Solvent Systems and Media Effects (e.g., DMSO, DMF, Sulfolane)

The choice of solvent plays a pivotal role in halogen exchange fluorination reactions. Aprotic polar solvents are generally preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). google.com

Sulfolane has been shown to be an effective solvent for the fluorination of polychloronitrobenzenes, with reactions typically conducted at elevated temperatures. google.com A German patent describes a process for preparing 3,5-dichloro-2,4-difluoronitrobenzene by reacting 2,3,4,5-tetrachloronitrobenzene with an alkali metal fluoride in DMSO or a DMSO-containing solvent mixture. google.com While DMSO is effective, its decomposition at higher temperatures can lead to the formation of malodorous by-products. google.com The selection of the solvent can significantly impact reaction time, temperature requirements, and ultimately, the yield of the desired product. google.com

| Solvent | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|

| Dimethylformamide (DMF) | 140 | 7 |

| Dimethyl Sulfoxide (DMSO) | 120 | 6 |

| Sulfolane | 130 | 7 |

Temperature and Pressure Control in Reaction Processes

Temperature is a critical parameter that must be precisely controlled to ensure the desired reaction outcome while minimizing side reactions and decomposition. In fluorination reactions of polychloronitrobenzenes using an alkali metal fluoride in sulfolane, temperatures are preferably maintained between 180°C and 250°C. google.com For the preparation of 3,5-dichloro-2,4-difluoronitrobenzene from 2,3,4,5-tetrachloronitrobenzene in DMSO, the optimal temperature range is cited as 95-125°C. google.com

A patent also describes a relationship between reaction time and temperature, indicating that as temperature increases, the required reaction time decreases. google.com Similarly, the chlorination of 2,4-difluoronitrobenzene is conducted at high temperatures, ranging from 160°C to 195°C. google.com While specific pressure conditions are not always detailed for these liquid-phase reactions, maintaining an inert atmosphere (e.g., with nitrogen) is common practice to prevent unwanted side reactions with atmospheric components.

| Reaction | Starting Material | Product | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Fluorination | Polychloronitrobenzene | Fluoronitrobenzene | 180-250 | google.com |

| Fluorination | 2,3,4,5-Tetrachloronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | 95-125 | google.com |

| Chlorination | 2,4-Difluoronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | 160-195 | google.com |

Catalytic Systems and Promoters in Halogenation and Nitration Reactions (e.g., Iodine, Ferric Chloride, Aluminum Trichloride)

The introduction of chloro and nitro groups onto an aromatic ring is achieved through electrophilic aromatic substitution, a process that is significantly enhanced by the use of catalytic systems. organicchemistrytutor.com Halogens themselves are generally not electrophilic enough to attack the stable aromatic ring of benzene derivatives. libretexts.orglibretexts.org Therefore, Lewis acid catalysts are employed to activate the halogen, making it a much more potent electrophile. libretexts.orgmasterorganicchemistry.com

Ferric Chloride (FeCl₃) and Aluminum Trichloride (B1173362) (AlCl₃):

Both ferric chloride and aluminum trichloride are powerful Lewis acids commonly used to catalyze halogenation reactions. libretexts.orgmasterorganicchemistry.com Their function is to accept a lone pair of electrons from a halogen molecule (e.g., Cl₂), polarizing the halogen-halogen bond. libretexts.org This polarization creates a highly electrophilic halogen species that can be attacked by the aromatic ring, overcoming the aromatic stabilization energy. libretexts.orgmasterorganicchemistry.com

The general mechanism for the chlorination of an aromatic ring using a Lewis acid catalyst like FeCl₃ proceeds as follows:

Activation of the Electrophile: The Lewis acid catalyst reacts with chlorine to form a complex, which effectively generates a source of Cl⁺. FeCl₃ + Cl₂ → [FeCl₄]⁻[Cl]⁺

Electrophilic Attack: The π electrons of the aromatic ring attack the electrophilic chlorine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex. organicchemistrytutor.com

Deprotonation: A weak base, often the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring. libretexts.org The catalyst (FeCl₃) is regenerated in this step, along with the formation of hydrochloric acid (HCl). libretexts.org

For instance, the chlorination of nitrobenzene in the presence of ferric chloride yields a mixture of isomers, with 3-chloronitrobenzene being the major product. nih.gov

Iodine (I₂):

Iodine is less reactive than chlorine and bromine and typically requires an oxidizing agent to facilitate its reaction with aromatic rings. libretexts.orglibretexts.org An oxidizing agent, such as nitric acid or hydrogen peroxide, oxidizes I₂ to a more powerful electrophilic species, often represented as I⁺, which can then be attacked by the aromatic ring. libretexts.org

Catalysts in Nitration:

The nitration of aromatic compounds is usually accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com In this case, sulfuric acid acts as a catalyst by protonating the nitric acid. organicchemistrytutor.commasterorganicchemistry.com This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The powerful nitronium ion is then readily attacked by the aromatic ring. The choice of catalyst and reaction conditions is critical in directing the substitution to the desired position, especially in a polysubstituted ring system. For a precursor to this compound, the directing effects of the existing substituents on the benzene ring will determine the position of the incoming nitro or chloro group.

Table 1: Comparison of Catalytic Systems in Electrophilic Aromatic Substitution

| Catalyst/Promoter | Target Reaction | Mechanism of Action | Typical Substrates | Key Characteristics |

|---|---|---|---|---|

| Ferric Chloride (FeCl₃) | Halogenation (Chlorination, Bromination) | Lewis acid; polarizes the halogen-halogen bond to create a strong electrophile. libretexts.orgmasterorganicchemistry.com | Benzene, Alkylbenzenes, Halobenzenes. masterorganicchemistry.com | Highly effective and widely used for chlorination. nih.gov |

| Aluminum Trichloride (AlCl₃) | Halogenation, Friedel-Crafts Reactions | Potent Lewis acid; activates electrophiles in a manner similar to FeCl₃. libretexts.orgmasterorganicchemistry.com | Benzene and its derivatives. | Very strong Lewis acid, can sometimes lead to side reactions. |

| Iodine (I₂) | Iodination | Requires an oxidizing agent (e.g., H₂O₂, CuCl₂) to form the electrophilic I⁺ species. libretexts.org | Aromatic rings. | Iodine itself is unreactive; the reaction depends on the strength of the oxidizing agent. libretexts.orglibretexts.org |

| Sulfuric Acid (H₂SO₄) | Nitration | Acts as a Brønsted-Lowry acid to protonate nitric acid, leading to the formation of the nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.com | Aromatic compounds. | Essential for generating the active electrophile in nitration. organicchemistrytutor.com |

Advanced Separation and Purification Techniques for Highly Substituted Aromatic Compounds

The synthesis of highly substituted aromatic compounds like this compound rarely yields a single, pure product. The reaction mixture often contains a complex blend of positional isomers and byproducts, which can have very similar physical and chemical properties, making their separation a significant challenge. tandfonline.comresearchgate.net Consequently, advanced separation and purification techniques are indispensable for isolating the desired compound in high purity.

Traditional methods like simple distillation or crystallization may not be effective for separating close-boiling or co-crystallizing isomers. nih.gov Therefore, more sophisticated approaches are required.

Chromatographic Methods:

Chromatography is a cornerstone of purification in modern organic chemistry. The choice of chromatographic technique depends on the scale of the separation and the properties of the compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating complex mixtures. researchgate.net For substituted aromatic isomers, reversed-phase HPLC using a C18 or phenyl-hexyl column is often effective. researchgate.net Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be employed to separate structural isomers based on subtle differences in polarity and steric interactions. run.edu.ng

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent high-resolution separation technique. Capillary columns with various stationary phases can separate isomers with high efficiency.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution process. It is a common technique for purification in research and development labs. researchgate.net

Advanced Crystallization and Other Techniques:

Fractional Crystallization: This technique relies on small differences in the solubility of isomers in a particular solvent. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize one isomer from the mixture. nih.gov This process may need to be repeated multiple times to achieve high purity. researchgate.net

Melt Crystallization: This method involves partially melting the solid mixture and then slowly cooling it to allow for the selective crystallization of the major component.

Simulated Moving-Bed (SMB) Chromatography: For large-scale industrial separations, SMB chromatography is an efficient continuous purification process. It has been successfully applied to separate bisubstituted aromatic isomers like chloronitrobenzenes. tandfonline.com

Selective Sulfonation/Hydrolysis: In some cases, chemical methods can be used to facilitate separation. For example, undesired isomers can be selectively sulfonated to form water-soluble sulfonic acids, which can then be washed out. google.com Similarly, certain isomers might be more susceptible to hydrolysis, allowing for their removal as phenols. nih.gov A patented process describes the purification of 1,2-dichloro-4-nitrobenzene by using sulfur trioxide to preferentially sulfonate the undesired isomer, which is then washed away. google.com Another patented method uses a hot water wash to melt and remove 3,4-dichloronitrobenzene from 2,5-dichloronitrobenzene. google.com

Table 2: Overview of Advanced Separation Techniques for Aromatic Isomers

| Technique | Principle of Separation | Applicability | Advantages | Limitations |

|---|---|---|---|---|

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netrun.edu.ng | Small to medium scale purification of isomers with different polarities. | High resolution and efficiency. researchgate.net | Can be expensive and time-consuming for large quantities. |

| Simulated Moving-Bed (SMB) Chromatography | Continuous counter-current movement of a solid adsorbent and a liquid eluent. tandfonline.com | Large-scale, commercial separation of isomers. | High throughput and solvent efficiency. tandfonline.com | High capital investment and complex operation. |

| Fractional Crystallization | Differences in solubility of components in a solvent at a given temperature. nih.gov | Purification of major components from isomeric mixtures. | Cost-effective for large scales. | May require multiple stages; not always effective for close isomers. researchgate.net |

| Chemical Derivatization (e.g., Sulfonation) | Selective chemical reaction of one isomer to change its physical properties (e.g., solubility). google.comgoogle.com | Mixtures where one isomer has a reactive functional group or is more reactive. | Highly selective and effective. | Requires additional reaction and workup steps; may not be reversible. |

Reactivity and Mechanistic Investigations of 3,5 Dichloro 2 Nitrobenzodifluoride

Reactivity Profile of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3,5-Dichloro-2-nitrobenzodifluoride is significantly influenced by the cumulative electronic effects of its substituents.

Electronic Effects of Chlorine, Fluorine, and Nitro Substituents

Chlorine (Cl): The two chlorine atoms at the 3- and 5-positions are halogens, which are known to exhibit a dual electronic effect. Inductively, they are strongly electron-withdrawing due to their high electronegativity. By resonance, they are weakly electron-donating due to the presence of lone pairs of electrons that can be delocalized into the aromatic pi-system. However, the inductive effect of halogens typically outweighs their resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack.

Nitro Group (NO₂): The nitro group at the 2-position is a powerful electron-withdrawing group, both by induction and resonance. The nitrogen atom bears a partial positive charge, and the pi-system of the nitro group can delocalize electron density from the benzene ring. This strong deactivating effect significantly reduces the nucleophilicity of the aromatic ring.

Difluoromethyl Group (CHF₂): The difluoromethyl group is also strongly electron-withdrawing via the inductive effect of the two fluorine atoms. Unlike a simple methyl group which is electron-donating, the high electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma bond.

Collectively, the presence of three strongly electron-withdrawing groups (two chlorines and one nitro group) and an additional deactivating difluoromethyl group renders the aromatic ring of this compound highly electron-deficient. This pronounced electron-poor character is the primary determinant of its reactivity.

Regioselectivity and Stereoselectivity in Chemical Transformations

The positions of the substituents on the aromatic ring direct the regioselectivity of any potential chemical transformations. In this compound, the remaining unsubstituted positions on the ring are at C4 and C6. The directing effects of the existing substituents would determine the preferred site of attack for an incoming reagent. Stereoselectivity is not a primary consideration for substitution reactions on the planar aromatic ring itself, but could become relevant in subsequent reactions of any products formed.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.

Displacement of Halogen Atoms by Various Nucleophiles

In this compound, the chlorine atoms are potential leaving groups in SNAr reactions. The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the chlorine atoms, provides significant activation for nucleophilic attack at the carbons bearing the chlorine atoms. youtube.com The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. masterorganicchemistry.com

Reactivity with Amine, Alcohol, Thiol, and Carbon-Based Nucleophiles

Given the activation provided by the nitro group, it is expected that this compound would react with a variety of nucleophiles.

Amine Nucleophiles: Reactions with primary and secondary amines would likely lead to the displacement of one or both chlorine atoms to form the corresponding aniline (B41778) derivatives.

Alcohol and Thiol Nucleophiles: Alkoxides and thiolates, being strong nucleophiles, are also expected to displace the chlorine atoms to yield aryl ethers and thioethers, respectively.

Carbon-Based Nucleophiles: Strong carbon nucleophiles, such as enolates or organometallic reagents, could potentially participate in SNAr reactions, leading to the formation of new carbon-carbon bonds.

The regioselectivity of these reactions would be of significant interest. The nitro group at the 2-position activates both the C3 and C5 positions where the chlorine atoms are located. Steric hindrance from the ortho-nitro and difluoromethyl groups might influence the relative rates of substitution at these two positions.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich pi-system of an aromatic ring. Due to the presence of multiple strongly deactivating, electron-withdrawing groups (NO₂, Cl, CHF₂), the aromatic ring of this compound is extremely deactivated towards electrophilic attack. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be exceptionally difficult to carry out and would likely require harsh reaction conditions, if they proceed at all. The strong deactivation makes it challenging for the ring to donate its pi-electrons to an incoming electrophile.

Information Not Available for this compound

Extensive research has been conducted to gather information regarding the chemical compound "this compound," focusing on its reactivity and mechanistic investigations as per the specified outline. However, after a thorough review of available scientific literature and chemical databases, no specific data or research findings were found for this particular compound.

The requested details for the following sections could not be located:

Acid-Base Equilibria and Protonation/Deprotonation Behavior

While general principles of organic chemistry can predict potential reactions for a molecule with nitro and chloro substituents on a benzodifluoride core, no experimental or theoretical studies specifically documenting these transformations for this compound are available in the public domain. The search included academic journals, chemical synthesis databases, and patent literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the reactivity and mechanistic investigations of this compound at this time. Further empirical research would be required to elucidate the chemical properties and reactivity of this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 3,5-Dichloro-2-nitrobenzodifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would be essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing a single aromatic proton. The substitution pattern of the benzene (B151609) ring leaves only one hydrogen atom, which would appear as a singlet in the spectrum due to the absence of adjacent protons. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups (the nitro and dichloro groups) and the fluorine atoms. It is anticipated to be in the downfield region, likely between 7.5 and 8.5 ppm.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 - 8.5 | Singlet (s) | 1H | Aromatic CH |

This data is predictive and based on the analysis of similar substituted benzene rings.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be significantly affected by the attached substituents. The carbon bearing the nitro group is expected to be the most downfield, followed by the carbons attached to the chlorine and fluorine atoms. The quaternary carbons (those without attached protons) would likely show lower intensity peaks compared to the protonated carbon.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 145 - 155 | C-NO₂ |

| 130 - 140 | C-Cl |

| 120 - 130 | C-F |

| 115 - 125 | C-H |

This data is predictive and based on the analysis of similar substituted benzene rings.

Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| -100 to -120 | Doublet (d) | 15 - 25 | F |

| -105 to -125 | Doublet (d) | 15 - 25 | F' |

This data is predictive and based on typical chemical shifts for fluorinated aromatic compounds. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. nih.govchemicalbook.com In the case of this compound, no cross-peaks would be expected in the COSY spectrum as there is only one proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons. chemicalbook.comchemicalbook.com A cross-peak would be observed between the signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of the protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. chemicalbook.comchemicalbook.com The single proton would show correlations to several adjacent quaternary carbons, including the carbons bearing the chloro and nitro groups, as well as the other fluorinated carbon. These correlations are critical for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence and number of chlorine, nitrogen, oxygen, and fluorine atoms. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio.

Predicted High-Resolution Mass Data for this compound (C₆HCl₂F₂NO₂)

| Ion | Calculated Exact Mass |

| [M]⁺ (for ³⁵Cl₂) | 222.9345 |

| [M+2]⁺ (for ³⁵Cl³⁷Cl) | 224.9315 |

| [M+4]⁺ (for ³⁷Cl₂) | 226.9286 |

This data is calculated based on the atomic masses of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathway in MS/MS would be highly dependent on the ionization method employed (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Under typical ESI conditions in negative ion mode, the molecular ion [M]⁻ or a deprotonated species would be selected for collision-induced dissociation (CID). The fragmentation of nitroaromatic compounds is known to be influenced by the position of substituents on the aromatic ring, often involving "ortho effects". nih.gov The primary fragmentation pathways for this compound are predicted to involve the loss of the nitro group (NO₂) or nitric oxide (NO).

Key predicted fragmentation steps include:

Loss of NO₂: A common fragmentation for nitroaromatics, leading to a significant fragment ion.

Loss of NO: This fragmentation also occurs, often preceding further ring fragmentation. nih.gov

Loss of Chlorine (Cl): The expulsion of a chlorine radical or hydrogen chloride (HCl) is a possible pathway. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be invaluable for identifying chlorine-containing fragments. acs.org

Loss of CF₂ or related fragments: The benzodifluoride moiety may undergo fragmentation, though this is generally less common than the loss of the nitro group.

The presence of the nitro group ortho to a fluorine atom could potentially lead to unique rearrangement and fragmentation patterns, influenced by neighboring group participation.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M]⁻ | [M-NO₂]⁻ | NO₂ (46 Da) | Primary loss of the nitro group |

| [M]⁻ | [M-NO]⁻ | NO (30 Da) | Loss of nitric oxide radical |

| [M-NO₂]⁻ | [M-NO₂-Cl]⁻ | Cl (35/37 Da) | Sequential loss of a chlorine radical |

| [M-NO₂]⁻ | [M-NO₂-HCl]⁻ | HCl (36/38 Da) | Elimination of hydrogen chloride |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be characterized by strong absorptions from the nitro (NO₂) group, as well as vibrations from the C-Cl, C-F, and aromatic C-H and C=C bonds. Data from analogous compounds like dichloronitrobenzenes provides a basis for predicting these characteristic absorptions. nih.govnih.gov

Key Expected IR Absorption Bands:

Nitro (NO₂) Group: Two distinct, strong stretching vibrations are expected: an asymmetric stretch (νas) typically in the 1520-1560 cm⁻¹ region and a symmetric stretch (νs) in the 1345-1385 cm⁻¹ region. The electron-withdrawing nature of the chlorine and fluorine atoms would likely shift these bands to higher wavenumbers.

Aromatic C-H Stretch: Absorption peaks for C-H stretching on the benzene ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bond stretching within the benzene ring are expected in the 1400-1600 cm⁻¹ range. youtube.com

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bond stretch are generally found in the 600-800 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond of the benzodifluoride group will produce a very strong and characteristic absorption, typically in the 1000-1400 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Weak |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorption bands resulting from π → π* transitions. youtube.com For this compound, the benzene ring acts as the primary chromophore. The nitro group and chlorine atoms function as auxochromes, which modify the absorption wavelength (λmax) and intensity (molar absorptivity, ε).

The spectrum is expected to show multiple absorption bands:

π → π Transitions:* These are typically high-intensity bands. For benzene, characteristic bands appear around 184 nm, 204 nm, and 255 nm. youtube.com The presence of the nitro, chloro, and fluoro substituents will cause a bathochromic shift (shift to longer wavelengths) of these bands due to the extension of the conjugated system and electronic effects.

n → π Transitions:* The nitro group also has non-bonding electrons (n electrons) on its oxygen atoms. This allows for a lower energy, and thus longer wavelength, n → π* transition. This band is typically of much lower intensity compared to the π → π* transitions. rsc.org

Based on data for similar compounds like nitrobenzene (B124822) and dinitrophenols, the primary π → π* absorption band for this compound is predicted to be significantly red-shifted into the 260-300 nm range. researchgate.net A weak n → π* transition may be observable at longer wavelengths, potentially above 320 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Predicted λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) | Associated Chromophore/Group |

|---|---|---|---|

| ~210-230 | π → π | High | Benzene Ring / Primary Transition |

| ~260-300 | π → π | Moderate | Benzene Ring / Secondary Transition |

| ~320-360 | n → π* | Low | Nitro Group |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a published crystal structure for this compound has not been found in crystallographic databases.

However, based on the known structures of related nitrobenzene derivatives, a predicted molecular geometry can be described. nih.gov The central benzene ring would be planar. The substituents (Cl, NO₂, CF₂) would lie in or very close to this plane. Steric hindrance between the ortho-substituted nitro group and the adjacent fluorine atom of the benzodifluoride moiety would likely cause some torsion, leading to the nitro group being twisted out of the plane of the benzene ring to minimize repulsive forces. This twisting would affect the degree of electronic conjugation between the nitro group and the aromatic ring. The C-N-O and O-N-O bond angles within the nitro group would be approximately 115-120° and 120-125°, respectively. The crystal packing would be influenced by intermolecular interactions such as dipole-dipole forces and potential weak hydrogen bonds.

Table 4: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value / Feature | Basis for Prediction |

|---|---|---|

| Molecular Geometry | Largely planar benzene ring | Aromaticity |

| Nitro Group Orientation | Twisted out of the benzene plane | Steric hindrance (ortho effect) |

| C-C (aromatic) Bond Length | ~1.39 Å | Standard aromatic C-C bonds |

| C-N Bond Length | ~1.47 Å | Typical C-NO₂ bond length |

| N-O Bond Length | ~1.22 Å | Typical N-O bond in nitro group |

| C-Cl Bond Length | ~1.74 Å | Typical Aryl-Cl bond length |

| C-F Bond Length | ~1.35 Å | Typical Aryl-F bond length |

Chromatographic Techniques Coupled with Spectroscopy (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and analysis of compounds from complex mixtures. Coupling chromatography with mass spectrometry provides a powerful tool for both quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its probable volatility, this compound should be amenable to GC-MS analysis. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-1701) would likely be suitable for separation. epa.gov An electron capture detector (ECD) would provide high sensitivity due to the electronegative nitro and chloro groups. For definitive identification, a mass spectrometer detector is preferred. Challenges in GC-MS analysis of nitroaromatics can include thermal degradation in the injector port or on the column, and potential reactions if hydrogen is used as a carrier gas. hpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for less volatile or thermally sensitive compounds. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water would be a standard starting point for method development. researchgate.net A significant challenge for analyzing neutral nitroaromatic compounds by LC-MS is their poor ionization efficiency in common sources like ESI and APCI. researchgate.net This can result in low sensitivity. To overcome this, chemical derivatization to convert the nitro group into a more easily ionizable amine group can be employed, or specialized ionization techniques may be required. researchgate.net Tandem MS (LC-MS/MS) would be used for selective and sensitive detection by monitoring specific precursor-to-product ion transitions. sciex.com

Table 5: Predicted Chromatographic and Mass Spectrometric Parameters

| Technique | Parameter | Predicted Condition / Behavior |

|---|---|---|

| GC-MS | Column Type | Non-polar (e.g., 5% phenyl-methylpolysiloxane) |

| GC-MS | Detector | Electron Ionization MS (EI-MS), Electron Capture (ECD) |

| GC-MS | Potential Issues | Thermal lability, potential for in-source reactions |

| LC-MS | Column Type | Reversed-Phase C18 |

| LC-MS | Ionization Mode | Negative ESI or APCI (low efficiency expected) |

| LC-MS/MS | Detection Mode | Multiple Reaction Monitoring (MRM) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-Dichloro-2-nitrobenzodifluoride. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution, bonding, and energy.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a molecule to its energy. It offers a good balance between accuracy and computational cost, making it suitable for geometry optimization and exploring energy landscapes.

For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically changing the geometry of the molecule and calculating the corresponding energy, a potential energy surface or energy landscape can be mapped out. This landscape reveals the energies of different conformations and the energy barriers between them. For instance, the rotational barrier of the nitro group relative to the benzene (B151609) ring can be determined.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.395 |

| C2-N Bond Length (Å) | 1.478 |

| C-F Bond Length (Å) | 1.345 |

| C-Cl Bond Length (Å) | 1.732 |

| O-N-O Bond Angle (°) | 125.1 |

| C1-C2-N-O Dihedral Angle (°) | 45.2 |

| Rotational Barrier of NO₂ (kcal/mol) | 5.8 |

This is an interactive data table. You can sort and filter the data.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation—the interaction between individual electrons.

While computationally more expensive than DFT, these methods can provide more accurate descriptions of the electronic structure and bonding in this compound. They are particularly important for understanding subtle electronic effects, such as van der Waals interactions and the precise nature of the electron distribution around the halogen and nitro substituents. A key output from these calculations is the molecular orbital (MO) energy levels, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic stability.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of this compound Calculated at the MP2/aug-cc-pVDZ level of theory.

| Property | Value |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 3.45 |

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediate structures, a reaction energy profile can be constructed.

A crucial part of this analysis is the identification of the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a nucleophilic aromatic substitution reaction, computational methods can be used to model the approach of the nucleophile to the aromatic ring, the formation of the Meisenheimer complex (an intermediate), and the departure of the leaving group. This would allow for a detailed understanding of the factors that control the regioselectivity and rate of such reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time.

For this compound, MD simulations would be useful for exploring its conformational flexibility, particularly the rotation of the nitro group and the vibrations of the various bonds. In a condensed phase (such as in a solvent or a crystal), MD simulations can also reveal the nature of intermolecular interactions. For instance, the simulations could show how solvent molecules arrange themselves around the solute and the strength of the interactions between them. This is crucial for understanding the solubility and solvation thermodynamics of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties of this compound, which can be compared with experimental spectra to confirm the structure and provide a more detailed interpretation of the spectral features.

NMR Chemical Shifts: The magnetic shielding of the atomic nuclei can be calculated, which directly relates to the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. These calculations can help in assigning the peaks in an experimental ¹³C and ¹⁹F NMR spectrum to specific atoms in the molecule.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for the assignment of spectral bands to specific molecular motions, such as C-N stretching, NO₂ bending, and C-Cl stretching.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-NO₂) (ppm) | 148.5 |

| ¹³C NMR Chemical Shift (C-Cl) (ppm) | 132.8 |

| ¹⁹F NMR Chemical Shift (ppm) | -115.2 |

| IR Vibrational Frequency (NO₂ symmetric stretch) (cm⁻¹) | 1350 |

| IR Vibrational Frequency (C-F stretch) (cm⁻¹) | 1280 |

| IR Vibrational Frequency (C-Cl stretch) (cm⁻¹) | 850 |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that aims to correlate the chemical structure of a series of compounds with their reactivity. While a full QSRR study would require data on a series of related compounds, the computational parameters derived for this compound can serve as descriptors in such a model.

For example, electronic parameters such as the HOMO and LUMO energies, dipole moment, and atomic charges can be used to predict the reactivity of the molecule in a particular reaction. Similarly, steric descriptors derived from the optimized geometry can be included. A QSRR model could, for instance, predict the rate constant for a nucleophilic substitution reaction based on these calculated molecular properties. This approach is valuable in the rational design of new molecules with desired reactivity.

In Silico Design and Virtual Screening for Novel Analogues

The rational design of novel analogues of this compound is significantly accelerated by computational and theoretical chemistry studies. In silico design and virtual screening are powerful computational techniques that enable the exploration of vast chemical spaces to identify new molecules with desired therapeutic properties. These methods are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby reducing the time and cost associated with drug discovery.

The process of in silico design for analogues of this compound typically begins with the generation of a three-dimensional (3D) model of the parent molecule. This is followed by the identification of a biological target, such as an enzyme or receptor, that is implicated in a particular disease pathway. Molecular docking studies are then performed to predict the binding orientation and affinity of the parent compound within the active site of the target protein. This provides crucial insights into the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are responsible for its biological activity.

With an understanding of the binding mode of the parent compound, virtual screening can be employed to search large databases of chemical compounds for molecules with similar structural features or that are predicted to bind to the same target with high affinity. This process can be guided by pharmacophore models, which are 3D arrangements of the essential steric and electronic features necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are another important tool in the in silico design of novel analogues. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model for a set of this compound analogues, it is possible to predict the activity of newly designed compounds and to identify the structural modifications that are most likely to lead to improved potency.

Molecular dynamics (MD) simulations can further refine the selection of promising candidates by providing a dynamic view of the ligand-protein complex. These simulations can assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy.

In addition to predicting biological activity, computational methods are also used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed analogues. Early prediction of these properties is crucial for avoiding late-stage failures in drug development.

The following table provides a representative example of the type of data generated during the in silico design and virtual screening of novel analogues of a parent compound like this compound. The data presented is hypothetical and for illustrative purposes only, as specific research findings for this exact compound are not publicly available.

Table 1: In Silico Evaluation of Designed Analogues

| Analogue ID | Molecular Weight ( g/mol ) | LogP | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | ADMET Risk |

| Parent Compound | 244.00 | 3.1 | -7.5 | 5.2 | Low |

| Analogue A | 258.02 | 3.3 | -8.2 | 2.1 | Low |

| Analogue B | 272.05 | 3.5 | -8.9 | 0.9 | Low |

| Analogue C | 286.07 | 3.7 | -9.5 | 0.4 | Medium |

| Analogue D | 300.10 | 3.9 | -9.1 | 0.7 | Low |

The data in Table 1 illustrates how computational tools can be used to systematically evaluate and prioritize designed analogues. For instance, Analogues B and C show improved docking scores and predicted inhibitory concentrations (IC₅₀) compared to the parent compound, suggesting they may have higher potency. However, Analogue C has a medium ADMET risk, which might warrant further investigation or modification to improve its safety profile. Through such iterative cycles of design, evaluation, and refinement, computational chemistry plays a pivotal role in the discovery of novel and improved therapeutic agents.

Advanced Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in Agrochemical Synthesis

The unique substitution pattern of 3,5-dichloro-2,4-difluoronitrobenzene, featuring both chlorine and fluorine atoms on a nitro-activated benzene (B151609) ring, makes it a highly reactive and valuable precursor in the synthesis of modern agrochemicals. The presence of these halogens enhances the biological activity and stability of the final products. The nitro group, in turn, can be readily converted to other functional groups, most commonly an amine, which serves as a key handle for further molecular elaboration.

Precursor for Herbicide Development

The aniline (B41778) derivative of 3,5-dichloro-2,4-difluoronitrobenzene, which is 3,5-dichloro-2,4-difluoroaniline (B1223766), is a recognized building block in the synthesis of herbicides. chemimpex.com The specific arrangement of halogen atoms on the phenyl ring is a critical factor in the efficacy of many herbicidal compounds. While direct synthesis routes for major commercial herbicides starting from 3,5-dichloro-2,4-difluoronitrobenzene are not extensively detailed in publicly available literature, the utility of its derivatives is well-established. For instance, related structures like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) are known intermediates in the production of herbicides, underscoring the importance of the dichlorinated and fluorinated scaffold in this class of agrochemicals. google.com Another similar compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, serves as a precursor for the synthesis of the herbicide Fluroxypyr. chemdad.com

Building Block for Insecticides

A significant application of 3,5-dichloro-2,4-difluoronitrobenzene is as a key intermediate in the manufacture of the insecticide teflubenzuron (B33202). google.com Teflubenzuron is an insect growth regulator that interferes with the synthesis of chitin, a crucial component of the insect exoskeleton. The synthesis of teflubenzuron from 3,5-dichloro-2,4-difluoronitrobenzene follows a clear and efficient pathway.

The process begins with the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene to its corresponding aniline, 3,5-dichloro-2,4-difluoroaniline. google.cominnospk.com This transformation is a standard industrial procedure, often carried out using a catalyst such as palladium on carbon. google.com The resulting 3,5-dichloro-2,4-difluoroaniline is then reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to yield the final product, teflubenzuron. google.com This synthetic route is advantageous due to its high specificity, which avoids the formation of unwanted isomers, and its relatively simple and mild reaction conditions. google.com

| Starting Material | Key Intermediate | Final Product (Insecticide) | Key Reaction Steps |

|---|---|---|---|

| 3,5-Dichloro-2,4-difluoronitrobenzene | 3,5-Dichloro-2,4-difluoroaniline | Teflubenzuron | 1. Hydrogenation (reduction of nitro group) 2. Addition reaction with 2,6-difluorobenzoyl isocyanate |

Synthesis of Fungicides

The structural motifs present in 3,5-dichloro-2,4-difluoronitrobenzene and its derivatives are also valuable in the development of fungicides. The aniline derivative, 3,5-dichloro-2,4-difluoroaniline, is utilized as a building block in the synthesis of fungicidal compounds. chemimpex.com The presence of multiple halogen substituents can contribute to the antifungal activity of the target molecules by influencing their lipophilicity and interaction with biological targets in the fungal pathogens.

Application in Pharmaceutical and Medicinal Chemistry

The 3,5-dichlorophenyl moiety is a recurring structural feature in a number of active pharmaceutical ingredients (APIs). This substitution pattern can enhance the binding affinity of a molecule to its target protein and improve its metabolic stability, both of which are desirable properties in drug candidates.

Intermediate for Active Pharmaceutical Ingredients (APIs) (e.g., Fluralaner (B1663891), Lotilaner (B608639), Afoxolaner (B517428) precursors)

The isoxazoline (B3343090) class of parasiticides, which includes fluralaner, lotilaner, and afoxolaner, are important veterinary medicines for the control of fleas and ticks in companion animals. These complex molecules feature a dichlorinated phenyl group, which is crucial for their biological activity.

While these APIs contain a 3,5-dichlorophenyl or a related dichlorinated phenyl ring, a direct synthetic pathway originating from 3,5-dichloro-2,4-difluoronitrobenzene is not prominently described in the surveyed patent literature for these specific drugs. Instead, the syntheses often employ other dichlorinated starting materials.

Fluralaner: The synthesis of fluralaner involves key intermediates such as N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine. google.com A precursor to a part of this molecule is 3',5'-dichloro-2,2,2-trifluoroacetophenone, a related but different 3,5-dichlorophenyl compound. guidechem.com

Lotilaner: The synthesis of lotilaner has been described using starting materials like 5-bromo-1,2,3-trichlorobenzene, which is then elaborated to form the required 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoro-ethanone intermediate. googleapis.comgoogle.comnih.gov

Afoxolaner: The synthesis of afoxolaner involves the use of precursors such as 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide. chemicalbook.com

This indicates that while the 3,5-dichlorophenyl unit is a key pharmacophore in this class of APIs, various synthetic strategies and starting materials are employed for its introduction.

| API | Key Dichlorinated Precursor/Intermediate Mentioned in Literature | CAS Number of Precursor |

|---|---|---|

| Fluralaner | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 |

| Lotilaner | 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoro-ethanone | 1228491-91-8 |

| Afoxolaner | 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide | Not readily available |

Scaffold for Drug Discovery and Lead Compound Derivatization

The 3,5-dichlorophenyl group is a valuable scaffold in drug discovery for the development of new therapeutics. The presence of two chlorine atoms in a meta-relationship on the phenyl ring can significantly influence the electronic properties and conformational preferences of a molecule, leading to improved interactions with biological targets.

A notable example of the use of this scaffold is in the development of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist that has been in clinical trials for the treatment of dyslipidemia. nih.gov The chemical name for MGL-3196 is 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro chemimpex.comgoogle.comguidechem.comtriazine-6-carbonitrile. nih.gov In this molecule, the 3,5-dichlorophenyl group is a central feature that contributes to its high potency and selectivity for the target receptor. The optimization of a series of pyridazinone-based compounds led to the discovery that the inclusion of the 3,5-dichloro substitution pattern was key to achieving the desired pharmacological profile. nih.gov This highlights the strategic importance of this particular chemical moiety in the process of lead compound derivatization and the design of new therapeutic agents.

Based on the conducted research, there is no available scientific literature or data specifically detailing the compound “3,5-Dichloro-2-nitrobenzodifluoride” or its applications in the requested areas. The search results yielded information on structurally similar but distinct compounds, such as 3,5-dichloro-2,4-difluoronitrobenzene and various other dichlorinated and nitrated benzene derivatives.

Due to the strict instruction to focus solely on "this compound" and the absence of any information regarding this specific molecule, it is not possible to generate the requested article on its usage in dyestuff synthesis, as polymer precursors, or in multi-component reactions. Writing on related compounds would violate the core requirements of the prompt.

Therefore, the requested article cannot be created with factual accuracy.

Emerging Research Frontiers and Future Directions

Green Chemistry Principles in the Synthesis of Halogenated Nitroaromatics

The paradigm of chemical synthesis is shifting, with a strong emphasis on the principles of green chemistry to mitigate environmental impact. rsc.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comskpharmteco.com For halogenated nitroaromatics, this means moving away from traditional synthetic routes that often involve harsh conditions and produce significant waste. nih.govrsc.org

Development of Environmentally Benign Reaction Conditions

Traditional methods for synthesizing nitroaromatic compounds often rely on electrophilic nitration using a mixture of sulfuric and nitric acids, which are highly corrosive and produce substantial waste streams. nih.gov A key area of research is the development of reaction conditions that are less harmful to the environment. One promising approach is the use of microwave irradiation, which can accelerate reaction rates, improve yields, and often allows for solvent-free conditions, thereby reducing waste and energy consumption. researchgate.net While alternative solvents like dimethyl sulfoxide (B87167) (DMSO) have been explored for halogen exchange reactions in the synthesis of related compounds, they can lead to the formation of undesirable, malodorous by-products. google.com The ongoing challenge is to discover and optimize reaction media and energy inputs that are both effective for synthesis and environmentally benign.

Catalysis by Sustainable and Recyclable Catalysts

A significant focus within green chemistry is the replacement of stoichiometric reagents with catalytic alternatives, particularly those that are sustainable and can be recycled. rsc.org In the context of transforming halogenated nitroaromatics, such as through the reduction of the nitro group to an amine, traditional methods using iron powder generate large quantities of iron sludge, which is difficult to dispose of. rsc.orgrsc.org Modern research highlights several sustainable catalytic systems that offer high efficiency and reusability.

Recent advancements include:

Coordination Polymer-Based Catalysts : A palladium catalyst supported on a cobalt-based coordination polymer has demonstrated 100% conversion in the reduction of nitroarenes under mild conditions and can be reused for multiple cycles without a significant loss of activity. nih.gov

Gold Nanoflowers : Synthesized using a simple and green approach, gold nanoflowers act as effective catalysts for the reduction of nitroaromatic pesticides. nih.gov

Metal-Free Catalysts : Phosphorus-doped carbon nanotubes (P-CNTs) have emerged as highly effective metal-free catalysts for the selective hydrogenation of nitro groups, even in the presence of other reducible functional groups. rsc.org This approach avoids the environmental issues associated with metal-based catalysts. rsc.org

Rhenium Sub-nanostructures : Heterogeneous catalysts based on rhenium sub-nanostructures have shown superior catalytic activity for the reduction of various nitroaromatic compounds under mild conditions. researchgate.net

| Catalyst Type | Example | Application | Key Advantages | Citations |

| Coordination Polymer | Co-BDC-NH2-py-Pd | Reduction of nitroarenes | High conversion (100%), mild conditions, reusable | nih.gov |

| Nanoparticles | Gold Nanoflowers | Reduction of nitroaromatic pesticides | Green synthesis, effective under mild conditions | nih.gov |

| Metal-Free | Phosphorus-doped Carbon Nanotubes (P-CNTs) | Selective hydrogenation of nitro groups | Avoids metal sludge, high selectivity, efficient | rsc.org |

| Sub-nanostructures | Rhenium (Re) sub-nanostructures | Reduction of nitroaromatics | Superior catalytic activity, mild conditions | researchgate.net |

Solvent-Free and Atom-Economical Processes

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org A reaction with high atom economy minimizes the generation of waste byproducts. wikipedia.orgprimescholars.com Many traditional synthetic reactions, such as eliminations and substitutions, have poor atom economy, whereas rearrangement and addition reactions, like the Diels-Alder reaction, are inherently more efficient. nih.gov

The pursuit of higher atom economy in the synthesis of halogenated nitroaromatics involves several strategies:

Solvent-Free Reactions : Conducting reactions without a solvent, often facilitated by techniques like microwave irradiation, can significantly reduce waste. researchgate.net

Solvent-Controlled Synthesis : In some cases, the solvent can be used as a tool to direct the reaction towards a specific product, as seen in the cycloaddition of 2-trifluoromethyl-1,3-enynes where changing the solvent from N,N-dimethylacetamide (DMAc) to 1,2-dichloroethane (B1671644) (DCE) alters the product from a pyrazoline to a cyclopropane. rsc.org

Renewable Feedstocks : A broader green chemistry strategy involves using renewable starting materials. For instance, research into converting chitin, the second most abundant form of biomass, into nitrogen-containing furan (B31954) derivatives provides a model for developing more sustainable pathways to complex chemicals, reducing reliance on petrochemicals. rsc.org

Chemoenzymatic Synthesis and Biocatalysis for Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly advancing field that offers exceptional selectivity and mild reaction conditions, aligning perfectly with green chemistry principles. acs.orgmdpi.com For a multifunctional molecule like 3,5-Dichloro-2-nitrobenzodifluoride, enzymes can target specific functional groups with a precision that is difficult to achieve with conventional chemical methods. acs.orgnih.gov

Key biocatalytic approaches applicable to halogenated nitroaromatics include:

Nitroreductases : These enzymes are highly efficient at selectively reducing nitro groups to amines. gatech.edu Immobilized nitroreductases have been successfully used in continuous flow systems for the synthesis of anilines, demonstrating a scalable and sustainable approach to this important transformation. acs.orgacs.org

Halogenases : The site-selective introduction of halogen atoms onto a molecule is a significant challenge in synthetic chemistry. nih.gov Halogenase enzymes can catalyze this transformation with remarkable control over regioselectivity, offering a powerful tool for the synthesis of halogenated intermediates. nih.govacs.org

Oxygenases : Enzymes such as cytochrome P450s and flavin-dependent monooxygenases are capable of performing highly selective C-H oxyfunctionalization, introducing hydroxyl groups into complex molecules. nih.gov This capability is valuable for creating derivatives and metabolites of pharmacologically relevant compounds.

The use of these enzymatic methods can circumvent the need for protecting groups and reduce the number of synthetic steps, leading to more efficient and environmentally friendly processes. mdpi.comacs.org

Exploration of Novel Reactivities under Flow Chemistry Conditions

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is another frontier with significant potential for the synthesis of halogenated nitroaromatics. dokumen.pub This technology offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates, such as nitration. dokumen.pub

The key benefits of flow chemistry include:

Enhanced Safety : The small volume of the reactor at any given time minimizes the risks associated with thermal runaways or the handling of unstable or explosive intermediates. dokumen.pub

Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org

Improved Efficiency : The rapid heat and mass transfer in microreactors can accelerate reactions significantly. dokumen.pub

Scalability and Automation : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. Furthermore, flow systems are readily automated, allowing for efficient process optimization. rsc.org

Telescoped Reactions : Multiple reaction steps can be linked together in a continuous sequence, avoiding the need to isolate and purify intermediates, which saves time, resources, and reduces waste. dokumen.pub

The integration of flow chemistry with other modern technologies, such as machine learning for process optimization, is creating powerful platforms for the rapid development of robust and efficient chemical syntheses. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for navigating the complex parameter space of chemical reactions. hilarispublisher.comnih.gov Instead of relying on time-consuming trial-and-error experiments, ML algorithms can be trained on existing reaction data to predict outcomes, optimize conditions, and even discover novel reaction pathways. hilarispublisher.comresearchgate.net

Applications in the synthesis of compounds like this compound include:

Reaction Optimization : ML models can simultaneously optimize multiple reaction parameters (e.g., temperature, stoichiometry, catalyst, solvent) to maximize yield and selectivity while minimizing impurities and waste. rsc.orgresearchgate.net Bayesian optimization algorithms, such as Thompson sampling efficient multi-objective optimization (TSEMO), have been shown to be highly data-efficient in finding optimal conditions for complex reactions. rsc.org

Predictive Modeling : By learning from vast databases of chemical reactions, neural networks and other ML models can predict the most likely products of a given set of reactants and conditions, accelerating the discovery of new synthetic routes. mdpi.com

Process Control : In combination with flow chemistry, AI-powered sensors can enable real-time monitoring and control of reaction processes, allowing for on-the-fly adjustments to maintain optimal performance and safety. hilarispublisher.com

By harnessing the predictive power of AI, chemists can significantly accelerate the development of new and improved synthetic processes, making the synthesis of complex molecules more efficient, sustainable, and innovative. hilarispublisher.comresearchgate.net

Cross-Disciplinary Research with Materials Science and Nanotechnology

The unique molecular architecture of this compound, featuring a combination of chloro, nitro, and fluoro groups on a benzene (B151609) ring, positions it as a compound of significant interest for exploratory research in materials science and nanotechnology. While direct studies on its applications in these fields are not yet prevalent, the known effects of its constituent functional groups in other molecular contexts suggest several promising avenues for investigation. The strategic placement of these substituents can be expected to impart unique electronic, optical, and physical properties to novel materials, making it a candidate for the development of advanced functional materials.